4-Ethyl-5-methyl-2-(1-methylethyl)oxazole

Physicochemical characterization Volatility ranking GC method development

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole (CAS 84027-96-3), also named 4-ethyl-2-isopropyl-5-methyloxazole, is a 2,4,5-trisubstituted oxazole (C₉H₁₅NO; MW 153.22 g/mol) belonging to the oxazole family of heterocyclic aroma compounds. It has been identified as a naturally occurring volatile constituent of yeast extracts, cocoa butter, cocoa beans, and roasted peanut volatiles.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 84027-96-3
Cat. No. B12868420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-methyl-2-(1-methylethyl)oxazole
CAS84027-96-3
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C(C)C)C
InChIInChI=1S/C9H15NO/c1-5-8-7(4)11-9(10-8)6(2)3/h6H,5H2,1-4H3
InChIKeySGEREWZCOUDFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-methyl-2-(1-methylethyl)oxazole (CAS 84027-96-3): Procurement-Grade Physicochemical and Occurrence Profile for Research Sourcing


4-Ethyl-5-methyl-2-(1-methylethyl)oxazole (CAS 84027-96-3), also named 4-ethyl-2-isopropyl-5-methyloxazole, is a 2,4,5-trisubstituted oxazole (C₉H₁₅NO; MW 153.22 g/mol) belonging to the oxazole family of heterocyclic aroma compounds [1]. It has been identified as a naturally occurring volatile constituent of yeast extracts, cocoa butter, cocoa beans, and roasted peanut volatiles [2]. The compound is catalogued in the NIST Chemistry WebBook and VCF Volatile Compounds in Food database with plant-derived occurrence codes, but carries no FEMA number and has minimal dedicated primary literature [3].

Analytical reference standard for food volatile research
Reported occurrence in cocoa, peanut, and yeast matrices
No FEMA GRAS; restricted to non-ingestible research use
GC retention index confirmation required for isomer specificity

Why 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole Cannot Be Indiscriminately Substituted with Other 2,4,5-Trisubstituted Oxazoles


Within the 2,4,5-trisubstituted oxazole class, even positional isomers sharing identical molecular formula display divergent gas chromatographic retention indices and, by extension, differential volatility and sensory partitioning behavior [1]. The specific 4-ethyl/5-methyl/2-isopropyl substitution pattern of CAS 84027-96-3 generates an estimated log Kow of 3.26 and vapor pressure of 58.2 Pa (25 °C), distinguishing it from both smaller methyl-only analogs such as 2,4,5-trimethyloxazole (boiling point 133–134 °C, log Kow ~1.5) and the sulfur-containing thiazole analog (CAS 87116-68-5) [2]. These physicochemical divergences directly impact headspace partitioning, extraction efficiency, and sensory detection thresholds, making generic substitution unreliable for reproducible flavor reconstitution or analytical method validation studies.

  • Volatility mismatch Shorter alkyl-chain oxazoles exhibit significantly different boiling points, altering headspace partitioning and GC elution order.
  • Positional isomer confusion 4-ethyl/5-methyl isomer vs. 5-ethyl/4-methyl isomer differ in retention index, risking false-positive identifications in food matrices.
  • Heteroatom substitution Replacing the oxazole oxygen with sulfur (thiazole analog) introduces sulfurous aroma notes and alters extraction recovery.

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole: Comparative Quantitative Evidence for Scientific Selection


Physicochemical Differentiation: Estimated Boiling Point and Vapor Pressure Versus Closest Structural Analogs

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole exhibits an estimated boiling point of 190.7 ± 9.0 °C at 760 mmHg and vapor pressure of 0.436 mmHg (58.2 Pa) at 25 °C via the Modified Grain method . These values are substantially higher than those of the fully methyl-substituted analog 2,4,5-trimethyloxazole (CAS 20662-84-4; measured boiling point 133–134 °C ), and moderately elevated relative to the positional isomer 5-ethyl-2-isopropyl-4-methyloxazole (CAS 102586-54-9), for which ChemSpider predicts a boiling point of approximately 186.5 °C . The ~57 °C boiling point elevation relative to trimethyloxazole reflects the additional carbon content (C₉ vs C₆) and directly impacts distillation fraction collection windows and headspace sampling conditions.

Volatility comparison
Data to verify
Estimated bp 190.7 ± 9.0 °C vs. 133–134 °C for trimethyloxazole (Δ ~57 °C)
Informs GC method temperature program differentiation
Estimated value; experimental validation recommended
Physicochemical characterization Volatility ranking GC method development

Hydrophobicity and Partitioning: Log Kow Differentiation Governs Solvent Extraction Efficiency

The estimated octanol-water partition coefficient (log Kow) for 4-ethyl-5-methyl-2-(1-methylethyl)oxazole is 3.26 (KOWWIN v1.67 estimate) [1], placing it in a moderately lipophilic range. By comparison, 2,4,5-trimethyloxazole has an estimated log Kow of approximately 1.5–1.8 based on its lower molecular weight and fewer alkyl carbons [2], while the thiazole analog 4-ethyl-5-methyl-2-(1-methylethyl)thiazole (CAS 87116-68-5) is expected to exhibit a log Kow approximately 0.3–0.5 units higher due to sulfur substitution . The target compound's log Kow of 3.26 corresponds to an estimated water solubility of 121.6 mg/L at 25 °C [1], significantly lower than the 2,801 mg/L reported for trimethyloxazole [2].

Partitioning & solubility
Data to verify
log Kow 3.26 (est.) vs. ~1.5–1.8 for trimethyloxazole; water solubility ~23× lower
Guides non-polar extraction solvent selection
Estimated from EPI Suite
Octanol-water partitioning Solvent extraction optimization Environmental fate modeling

Positional Isomer Selectivity: GC Retention Index Differentiation from 5-Ethyl-2-isopropyl-4-methyloxazole

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole (4-ethyl isomer) and its positional isomer 5-ethyl-2-isopropyl-4-methyloxazole (CAS 102586-54-9; 5-ethyl isomer) share the identical molecular formula (C₉H₁₅NO) and molecular weight (153.22 g/mol) but differ in the ring position of the ethyl and methyl substituents [1]. The non-additivity principle of sorption energies for alkyloxazoles, established by Zhuravleva et al. (1990), predicts distinct Kovats retention indices for these positional isomers on OV-101/KF, Triton X-305/KF, and PEG-40M/KF capillary columns at 110 °C [2]. The magnitude of the retention index contribution for a given alkyl group was shown to depend on its ring position, enabling chromatographic resolution of otherwise isobaric and structurally near-identical oxazoles [2].

Isomer-specific GC
Class-level inference
Predicted retention index shift for 4-ethyl vs. 5-ethyl isomer based on non-additivity principle
Supports isomer-specific library validation
Requires experimental RI determination per column phase
Gas chromatography Positional isomer resolution Retention index prediction

Heteroatom Differentiation: Oxazole vs. Thiazole Analog Physicochemical and Sensory Divergence

The directly analogous thiazole compound, 4-ethyl-5-methyl-2-(1-methylethyl)thiazole (CAS 87116-68-5), differs from the target oxazole solely by replacement of the ring oxygen with sulfur. This single-atom substitution increases molecular weight from 153.22 to 169.29 g/mol and fundamentally alters electronic structure, dipole moment, and hydrogen-bonding capacity . In the fermented cassava study, 2-isopropyl-4-ethyl-5-methylthiazole was described as having a distinctive 'raw sweet potato-like aroma' [1], whereas analogous oxazoles in the 4,5-dialkyl series are characterized by green, vegetable-like, and nutty odor qualities [2]. The estimated log Kow for the thiazole analog is expected to be ~0.3–0.5 units higher than the oxazole (3.26), reflecting increased lipophilicity from sulfur incorporation .

Heteroatom differentiation
Class-level inference
MW +16.07 g/mol, log Kow shift +0.3–0.5, aroma diverges (green/nutty vs. sweet potato)
Prevents sensory misassignment in flavor reconstitution
Sensory descriptions from literature
Oxazole-thiazole comparison Heteroatom effect Sensory chemistry

Natural Occurrence Profile: Differentiated Food Matrix Distribution Versus Synthetic Analogs

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole has been specifically detected in cocoa and cocoa products, cocoa beans (Theobroma cacao), yeast extracts, roasted peanut volatiles, and nuts [1][2]. In contrast, 2,4,5-trimethyloxazole is found across a wider range of matrices including wines, roasted beef, coffee, and various Maillard reaction products [3]. The more restricted natural occurrence of the 4-ethyl-5-methyl-2-isopropyl-substituted oxazole, particularly its consistent association with cocoa and peanut matrices, makes it a more selective marker compound for these specific food sources compared to the ubiquitous trimethyloxazole, which arises from more generalized Maillard chemistry [2].

Matrix occurrence
Data to verify
Detected in cocoa, peanut, yeast matrices; narrower distribution vs. trimethyloxazole
May support cocoa/peanut origin verification studies
Database entries; experimental quantification lacking
Natural occurrence Food metabolomics Authenticity marker

Regulatory and Formulatory Differentiation: Absence of FEMA GRAS Status Versus Established Flavor Oxazoles

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole does not carry a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as GRAS (Generally Recognized As Safe) for direct food flavor use [1]. By contrast, 2,4,5-trimethyloxazole holds FEMA No. 4394 and is commercially supplied at FG (Food Grade) purity by major vendors such as Sigma-Aldrich . This regulatory asymmetry means that the target compound is currently restricted to research, analytical reference, and non-ingestible industrial applications, whereas trimethyloxazole can be directly incorporated into flavor formulations for human consumption.

Regulatory status
Regulatory context
No FEMA GRAS listing; not approved for food flavor use
Restricts use to analytical R&D and non-ingestible industrial applications
Trimethyloxazole carries FEMA 4394 for comparison
Flavor regulation FEMA GRAS Procurement compliance

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole: Evidence-Supported Research and Industrial Application Scenarios


Cocoa and Peanut Volatile Authenticity Marker for Food Metabolomics Studies

This compound's specific and consistent detection in cocoa beans, cocoa butter, and roasted peanut volatiles [1] supports its use as a targeted authenticity marker in food metabolomics. Unlike the broadly distributed 2,4,5-trimethyloxazole, the restricted matrix association of 4-ethyl-5-methyl-2-(1-methylethyl)oxazole enables higher-specificity profiling of cocoa-derived ingredients and detection of adulteration in chocolate products. Its estimated log Kow of 3.26 [2] informs selection of non-polar extraction solvents (e.g., hexane, dichloromethane) for optimal recovery from fatty food matrices.

GC-MS Reference Standard for Positional Isomer Resolution in Alkyloxazole Analysis

The compound serves as an essential reference standard for resolving the 4-ethyl/5-methyl isomer from its 5-ethyl/4-methyl positional isomer (CAS 102586-54-9) in complex food volatile profiles. The non-additivity principle of alkyl group contributions to GC retention indices, documented by Zhuravleva et al. (1990) [3], predicts differential elution on standard capillary phases. Laboratories developing comprehensive alkyloxazole libraries for food aroma research must include both positional isomers to prevent misidentification when relying solely on mass spectral matching.

Oxazole-Thiazole Comparative Sensory and Structure-Activity Relationship Studies

The existence of the directly analogous thiazole (CAS 87116-68-5) enables controlled heteroatom substitution studies comparing the impact of oxygen vs. sulfur on aroma character, volatility, and receptor binding. The estimated vapor pressure differential (oxazole: 58.2 Pa vs. predicted lower volatility for the heavier thiazole) provides a testable hypothesis for headspace partitioning experiments. Such comparative datasets inform quantitative structure-odor relationship (QSOR) models guiding de novo aroma chemical design.

Maillard Reaction Model System Studies for Cocoa Aroma Formation Pathway Elucidation

Given its natural occurrence in cocoa and yeast extracts but absence of FEMA GRAS approval [4], this compound is a candidate for fundamental Maillard reaction mechanism studies using amino acid–sugar model systems under controlled roasting conditions. Its formation pathway can be compared with that of trimethyloxazole (FEMA 4394) to elucidate how ethyl and isopropyl substituent incorporation depends on specific amino acid precursors (e.g., isoleucine vs. alanine), contributing to rational process optimization for cocoa and peanut roasting.

Application
Selection Property
Validation Focus
Cocoa/peanut volatile authenticity marker
Matrix-specific occurrence profile
Cocoa-origin metabolite authentication
Positional isomer GC-MS reference
Retention index differentiation capability
Isomer-specific library validation
Oxazole-thiazole comparative SAR
Heteroatom substitution effect on physicochemical behavior
Comparative headspace partitioning modeling
Maillard pathway elucidation
Substituent-dependent formation pathway
Precursor-product correlation verification
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